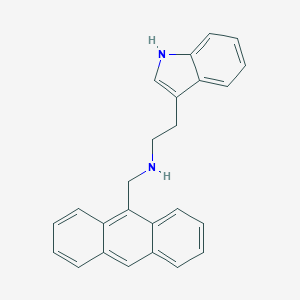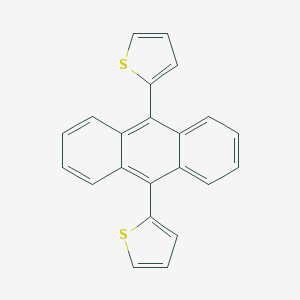![molecular formula C26H20IN3O3 B290245 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may interact with specific receptors or enzymes in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone possesses various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to modulate the activity of certain enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potent biological activity, its ability to inhibit the activity of certain enzymes, and its potential for use in the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone. These include further studies on its mechanism of action, its potential for use in the treatment of enzyme-related diseases, and its potential for use in the development of new drugs. Additionally, more research is needed to fully understand the toxicological effects of this compound and its potential for use in clinical settings.
In conclusion, 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a promising compound with various potential applications in the field of medicine. Its potent biological activity and ability to inhibit the activity of certain enzymes make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and toxicological effects.
Méthodes De Synthèse
The synthesis of 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide, 3-methoxybenzaldehyde, ethyl acetoacetate, and iodine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
Propriétés
Formule moléculaire |
C26H20IN3O3 |
|---|---|
Poids moléculaire |
549.4 g/mol |
Nom IUPAC |
2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O3/c1-3-29-23-10-5-4-9-19(23)20(25(29)31)15-24-28-22-12-11-16(27)13-21(22)26(32)30(24)17-7-6-8-18(14-17)33-2/h4-15H,3H2,1-2H3 |
Clé InChI |
XPTPBFMOYVFTKT-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
SMILES canonique |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)



![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)